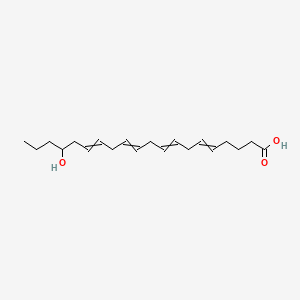
17-Hydroxyicosa-5,8,11,14-tetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17(S)-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid, commonly known as 17-Hydroxyicosa-5,8,11,14-tetraenoic acid, is a bioactive lipid derived from arachidonic acid. It is part of the eicosanoid family, which plays a crucial role in various physiological and pathological processes, including inflammation, immunity, and cell signaling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxyicosa-5,8,11,14-tetraenoic acid typically involves the enzymatic oxidation of arachidonic acid. Lipoxygenases, particularly 15-lipoxygenase, catalyze the oxygenation of arachidonic acid to produce this compound. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature to mimic the natural enzymatic environment.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods using genetically engineered microorganisms that express the necessary lipoxygenase enzymes. This method ensures a high yield and purity of the compound, making it suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions: 17-Hydroxyicosa-5,8,11,14-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.
Reduction: Reduction reactions can convert this compound into less active metabolites.
Substitution: Functional groups on the molecule can be substituted to create derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents in an appropriate solvent.
Substitution: Various nucleophiles in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of dihydroxy-eicosatetraenoic acids.
Reduction: Formation of hydroxy-eicosatetraenoic acids with altered double bond configurations.
Substitution: Formation of ester or amide derivatives.
Applications De Recherche Scientifique
17-Hydroxyicosa-5,8,11,14-tetraenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a standard for analytical methods to study lipid oxidation products.
Biology: Investigated for its role in cell signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases, cardiovascular diseases, and cancer.
Industry: Utilized in the development of diagnostic assays and as a biomarker for oxidative stress.
Mécanisme D'action
17-Hydroxyicosa-5,8,11,14-tetraenoic acid exerts its effects through various molecular targets and pathways:
Molecular Targets: Binds to specific receptors on cell membranes, such as G-protein coupled receptors.
Pathways Involved: Activates signaling pathways like the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. It also modulates the activity of enzymes involved in the metabolism of other eicosanoids.
Comparaison Avec Des Composés Similaires
15(S)-Hete: Another hydroxy-eicosatetraenoic acid with similar biological activities but different receptor affinities.
12(S)-Hete: Known for its role in platelet aggregation and vascular functions.
5(S)-Hete: Involved in leukotriene synthesis and has potent inflammatory effects.
Uniqueness of 17-Hydroxyicosa-5,8,11,14-tetraenoic acid: this compound is unique due to its specific binding affinities and its role in modulating distinct signaling pathways. Its effects on inflammation and cell proliferation make it a valuable compound for therapeutic research.
Propriétés
IUPAC Name |
17-hydroxyicosa-5,8,11,14-tetraenoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPIPPRXLIDJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














